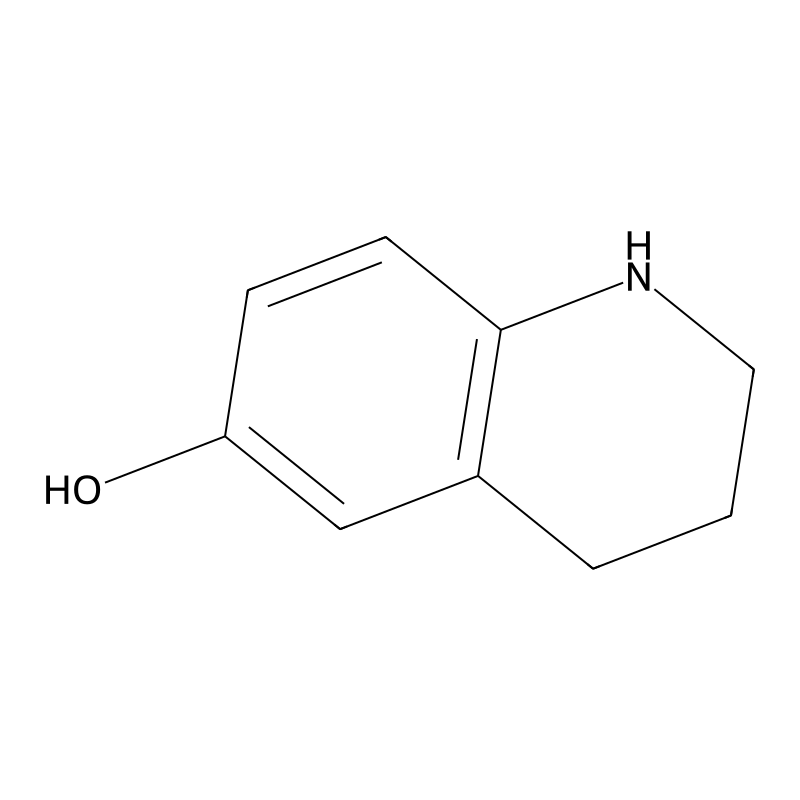1,2,3,4-Tetrahydroquinolin-6-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Potential as a Precursor for Drug Discovery:
1,2,3,4-Tetrahydroquinolin-6-ol (THQ) has garnered interest in scientific research due to its potential as a precursor for the synthesis of various drug candidates. Its structure incorporates a tetrahydroquinoline core, a common scaffold found in numerous biologically active molecules, including established drugs and drug candidates for various therapeutic areas like neurodegenerative diseases, cancer, and anti-infective agents. PubChem, National Institutes of Health:
Investigated Biological Activities:
Studies have explored the potential biological activities of THQ itself. Research suggests it might possess:
- Antioxidant properties: THQ exhibited free radical scavenging activity in in vitro studies, suggesting its potential role in preventing oxidative stress-related diseases. Journal of Enzyme Inhibition and Medicinal Chemistry, 2010: )
- Antimicrobial activity: THQ demonstrated antibacterial activity against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent. Journal of Enzyme Inhibition and Medicinal Chemistry, 2010: )
1,2,3,4-Tetrahydroquinolin-6-ol is an organic compound characterized by a bicyclic structure that includes a quinoline ring with a hydroxyl group attached to the sixth carbon atom. Its molecular formula is C₉H₁₁NO, and it has a CAS number of 3373-00-0. The compound exhibits both aromatic and aliphatic properties due to its fused ring system, making it a subject of interest in various chemical and biological studies .
- There is no publicly available information regarding a specific mechanism of action for THQ.
- Further research is needed to determine if THQ has any biological activity.
- No safety information on THQ is currently available in scientific databases.
- Hydrodenitrogenation: This reaction involves the removal of nitrogen from the compound, which is significant in catalytic processes .
- Nitration: The compound can be nitrated at various positions on the quinoline ring, leading to derivatives such as 6-nitro-1,2,3,4-tetrahydroquinoline .
- Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines.
Research indicates that 1,2,3,4-tetrahydroquinolin-6-ol exhibits various biological activities:
- Antimicrobial Properties: The compound has shown effectiveness against certain bacterial strains.
- Cytotoxicity: It has been studied for its potential anti-cancer properties, demonstrating cytotoxic effects on specific cancer cell lines.
- Neuroprotective Effects: Some studies suggest that it may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases .
Several methods exist for synthesizing 1,2,3,4-tetrahydroquinolin-6-ol:
- Cyclization of Amino Alcohols: One common method involves cyclizing amino alcohols in the presence of acids.
- Two-Step Synthesis: Recent studies have proposed a two-step synthesis involving regioselective hydroaminoalkylation followed by cyclization .
- Reduction of Quinoline Derivatives: The reduction of quinoline compounds can yield 1,2,3,4-tetrahydroquinolin-6-ol through catalytic hydrogenation.
1,2,3,4-Tetrahydroquinolin-6-ol has diverse applications across various fields:
- Pharmaceuticals: Its biological activities make it a candidate for drug development.
- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
- Catalysis: The compound is studied for its potential use in catalytic processes in organic chemistry.
Interaction studies have focused on how 1,2,3,4-tetrahydroquinolin-6-ol interacts with biological targets:
- Enzyme Inhibition: Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding: Studies have explored its binding affinity to various receptors in the central nervous system and its implications for neuropharmacology .
1,2,3,4-Tetrahydroquinolin-6-ol shares structural and functional similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Methyl-1,2,3,4-tetrahydroquinoline | Methylated derivative | Increased lipophilicity; potential CNS activity |
| 6-Nitro-1,2,3,4-tetrahydroquinoline | Nitro derivative | Exhibits enhanced biological activity and selectivity |
| 1-Acetyl-1,2,3,4-tetrahydroquinoline | Acetylated derivative | Used in drug design for improved pharmacokinetics |
These compounds highlight the versatility and potential applications of the tetrahydroquinoline framework while showcasing how modifications can lead to distinct biological and chemical properties.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








